molecular formula C12H8ClNO2S B2520473 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 445218-64-4

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B2520473
CAS No.: 445218-64-4
M. Wt: 265.71
InChI Key: YMCMJFXYOSGRJU-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H8ClNO2S and a molar mass of 265.72 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorophenylsulfanyl group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the reaction of 2-chlorothiophenol with 3-chloropyridine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    2-[(2-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    2-[(2-Methylphenyl)sulfanyl]pyridine-3-carboxylic acid: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties.

    2-[(2-Nitrophenyl)sulfanyl]pyridine-3-carboxylic acid: The nitro group introduces different electronic effects, potentially affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMJFXYOSGRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(C=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331228
Record name 2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

445218-64-4
Record name 2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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